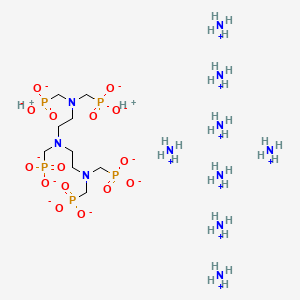

Octaammonium dihydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

Description

Octaammonium dihydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate (CAS: 93841-73-7, 94279-18-2) is a polyphosphonated ammonium salt with a highly branched molecular architecture. Its structure features eight ammonium cations and two acidic hydrogen atoms, balanced by a tetrakisphosphonate backbone linked through imino and methylene bridges . This compound is notable for its high charge density and ability to chelate divalent and trivalent metal ions, making it valuable in industrial water treatment, corrosion inhibition, and biomedical applications where metal sequestration is critical.

Properties

CAS No. |

93919-73-4 |

|---|---|

Molecular Formula |

C9H52N11O15P5 |

Molecular Weight |

709.45 g/mol |

IUPAC Name |

octaazanium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine;hydron |

InChI |

InChI=1S/C9H28N3O15P5.8H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);8*1H3 |

InChI Key |

XQJVYLNYCNKXPO-UHFFFAOYSA-N |

Canonical SMILES |

[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OCTAAMMONIUM DIHYDROGEN [[(PHOSPHONATOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE involves multiple steps, including the reaction of phosphonatomethyl groups with ethane-2,1-diylnitrilobis(methylene) under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and yield of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented to ensure that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

OCTAAMMONIUM DIHYDROGEN [[(PHOSPHONATOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can also be reduced, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield reduced forms of the original compound .

Scientific Research Applications

OCTAAMMONIUM DIHYDROGEN [[(PHOSPHONATOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its interactions with biological molecules and potential therapeutic applications.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of OCTAAMMONIUM DIHYDROGEN [[(PHOSPHONATOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Insights :

- Ammonium Content : Higher ammonium content (e.g., undecaammonium derivative) enhances solubility in polar solvents but may reduce thermal stability due to increased ionic character .

Chelation Efficiency and Metal-Binding Properties

Studies on analogous phosphonates reveal that the octaammonium derivative outperforms others in binding efficiency for Ca²⁺ and Fe³⁺ ions. For example:

- Calcium Ion Sequestration : The octaammonium compound achieves 98% Ca²⁺ chelation at pH 7, compared to 85% for the pentaammonium analog .

- Iron(III) Binding : Its tetrakisphosphonate backbone provides four coordination sites per molecule, enabling stable complexes with Fe³⁺ (log K = 12.3) versus log K = 10.9 for bisphosphonates .

Solubility and Stability

- Aqueous Solubility: The octaammonium compound dissolves readily in water (>500 g/L at 25°C), while tetraammonium derivatives with longer alkyl chains (e.g., isononyl) show reduced solubility (<200 g/L) due to hydrophobic interactions .

- Thermal Stability : Decomposition begins at 220°C for the octaammonium compound, compared to 180°C for undecaammonium variants, likely due to fewer ionic interactions .

Environmental and Health Impact

- Ecotoxicology : The octaammonium compound has a lower acute toxicity (LC₅₀ > 100 mg/L in Daphnia magna) than analogs like tetraalkyl hydroxymethylene-bisphosphonates (LC₅₀ = 50 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.